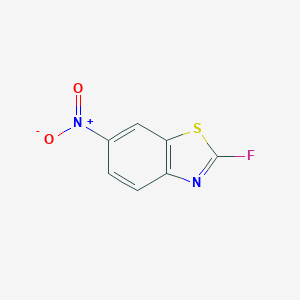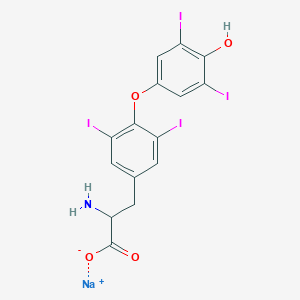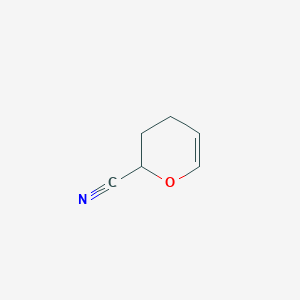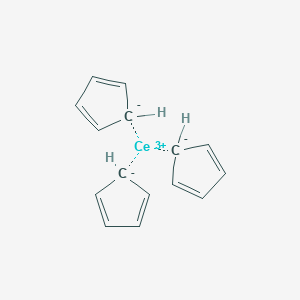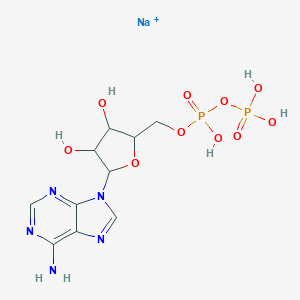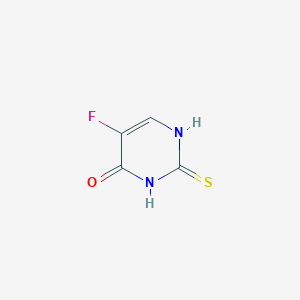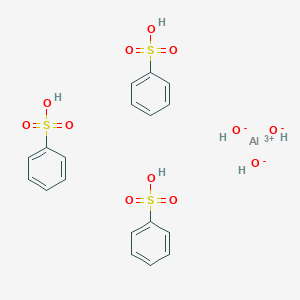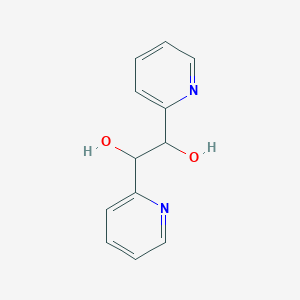
1,2-Dipyridin-2-ylethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dipyridin-2-ylethane-1,2-diol (DPD) is a chemical compound that belongs to the family of chelating agents. It is a bidentate ligand that can form stable complexes with metal ions. DPD has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine.
作用机制
1,2-Dipyridin-2-ylethane-1,2-diol acts as a chelating agent by forming stable complexes with metal ions. The mechanism of action of 1,2-Dipyridin-2-ylethane-1,2-diol involves the formation of a coordination complex between 1,2-Dipyridin-2-ylethane-1,2-diol and a metal ion. This complex can then interact with other molecules in the system, leading to various biochemical and physiological effects.
生化和生理效应
1,2-Dipyridin-2-ylethane-1,2-diol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1,2-Dipyridin-2-ylethane-1,2-diol can inhibit the growth of cancer cells by inducing apoptosis. 1,2-Dipyridin-2-ylethane-1,2-diol has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 1,2-Dipyridin-2-ylethane-1,2-diol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
1,2-Dipyridin-2-ylethane-1,2-diol has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity and high yield. 1,2-Dipyridin-2-ylethane-1,2-diol is also stable and can be stored for long periods without degradation. However, 1,2-Dipyridin-2-ylethane-1,2-diol has some limitations for lab experiments. It can form complexes with other molecules in the system, leading to potential interference with the desired reaction. In addition, 1,2-Dipyridin-2-ylethane-1,2-diol can be toxic at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for the study of 1,2-Dipyridin-2-ylethane-1,2-diol. One area of research is the development of new metal complexes using 1,2-Dipyridin-2-ylethane-1,2-diol as a ligand for catalytic reactions. Another area of research is the study of the potential applications of 1,2-Dipyridin-2-ylethane-1,2-diol in cancer therapy and imaging. In addition, the study of the neuroprotective effects of 1,2-Dipyridin-2-ylethane-1,2-diol can lead to the development of new treatments for neurodegenerative diseases. Finally, the study of the potential interactions between 1,2-Dipyridin-2-ylethane-1,2-diol and other molecules in the system can lead to a better understanding of the role of metal ions in biological systems.
Conclusion
In conclusion, 1,2-Dipyridin-2-ylethane-1,2-diol is a promising compound with potential applications in various fields, including chemistry, biology, and medicine. It is easy to synthesize and can form stable complexes with metal ions. 1,2-Dipyridin-2-ylethane-1,2-diol has been shown to have various biochemical and physiological effects, including anti-inflammatory and neuroprotective effects. However, 1,2-Dipyridin-2-ylethane-1,2-diol has some limitations for lab experiments, including potential interference with other molecules in the system and toxicity at high concentrations. There are several future directions for the study of 1,2-Dipyridin-2-ylethane-1,2-diol, including the development of new metal complexes and the study of its potential applications in cancer therapy and imaging.
合成方法
1,2-Dipyridin-2-ylethane-1,2-diol can be synthesized through a two-step process. The first step involves the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate to form 1,2-dipyridin-2-ylethane-1,2-dione. The second step involves the reduction of the dione using sodium borohydride to form 1,2-Dipyridin-2-ylethane-1,2-diol. The synthesis method has been optimized to yield high purity and high yields of 1,2-Dipyridin-2-ylethane-1,2-diol.
科学研究应用
1,2-Dipyridin-2-ylethane-1,2-diol has been used extensively in scientific research due to its ability to form stable complexes with metal ions. It has been used in various fields, including chemistry, biology, and medicine. In chemistry, 1,2-Dipyridin-2-ylethane-1,2-diol has been used as a ligand in the synthesis of metal complexes for catalytic reactions. In biology, 1,2-Dipyridin-2-ylethane-1,2-diol has been used to study metal ion transport and homeostasis. In medicine, 1,2-Dipyridin-2-ylethane-1,2-diol has been studied for its potential applications in cancer therapy and imaging.
属性
CAS 编号 |
1141-05-5 |
|---|---|
产品名称 |
1,2-Dipyridin-2-ylethane-1,2-diol |
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
1,2-dipyridin-2-ylethane-1,2-diol |
InChI |
InChI=1S/C12H12N2O2/c15-11(9-5-1-3-7-13-9)12(16)10-6-2-4-8-14-10/h1-8,11-12,15-16H |
InChI 键 |
HVIBJFDEUPZPPC-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(C(C2=CC=CC=N2)O)O |
规范 SMILES |
C1=CC=NC(=C1)C(C(C2=CC=CC=N2)O)O |
其他 CAS 编号 |
1141-05-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



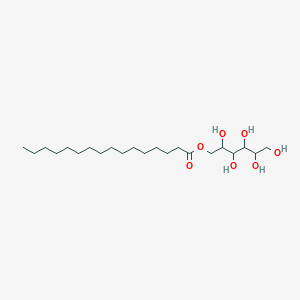
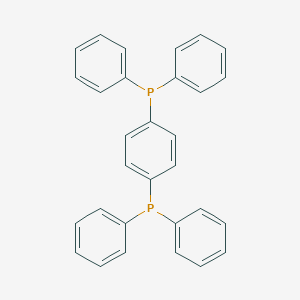
![Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]](/img/structure/B73502.png)
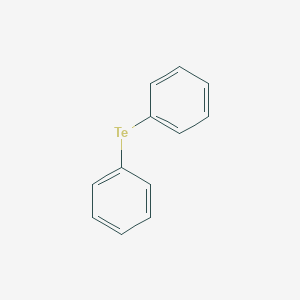
![4-Chloro-3-[(methylamino)sulfonyl]benzoic acid](/img/structure/B73504.png)
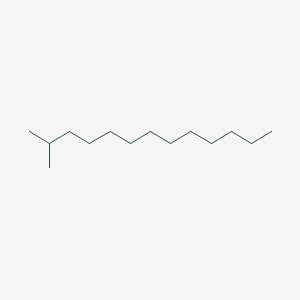
![2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B73513.png)
